Disodium 4,4'-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate
Overview
Description
Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate is a synthetic organic compound with the molecular formula C18H14N6O6S2.2Na. It is known for its complex structure, which includes two azo groups and two sulfonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate typically involves the diazotization of 4,6-diamino-1,3-phenylenediamine followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of inks.
Mechanism of Action
The mechanism of action of Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate involves its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the sulfonate groups enhance the solubility of the compound in aqueous environments. These properties make it an effective reagent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dinaphthalene-1-sulfonate
- Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate
Uniqueness
Disodium 4,4’-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate is unique due to its specific combination of azo and sulfonate groups, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
disodium;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O6S2.2Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWRQJGVKMKHJS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873168 | |
Record name | Disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(diazene-2,1-diyl)]di(benzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16386-21-3 | |
Record name | Disodium 4,4'-((4,6-diamino-1,3-phenylene)di-2,1-diazenediyl)dibenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(diazene-2,1-diyl)]di(benzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,4'-[(4,6-diamino-1,3-phenylene)bis(azo)]bis[benzenesulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 4,4'-((4,6-DIAMINO-1,3-PHENYLENE)DI-2,1-DIAZENEDIYL)DIBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUJ85W3VQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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